molecular formula C20H18BrN3O3 B11195944 2-[2-(acetylamino)-5-bromophenyl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide

2-[2-(acetylamino)-5-bromophenyl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide

Cat. No.: B11195944
M. Wt: 428.3 g/mol
InChI Key: GAACDMHYFVZQAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties The compound 2-[2-(acetylamino)-5-bromophenyl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide (CAS: 903446-43-5) is characterized by a central 2-oxoacetamide scaffold. Key structural features include:

  • A 5-bromo-2-acetylamino phenyl group at the α-carbon of the oxoacetamide.
  • An N-[2-(1H-indol-3-yl)ethyl] substituent linked to the carbonyl group. Its molecular formula is C₂₀H₁₉BrN₃O₃ (molecular weight: 437.29 g/mol) .

Formation of indole intermediates using oxalyl chloride.

Coupling with substituted amines under anhydrous conditions . For the target compound, bromination of the phenyl ring and acetylation of the amino group would likely occur early in the synthesis.

Properties

Molecular Formula

C20H18BrN3O3

Molecular Weight

428.3 g/mol

IUPAC Name

2-(2-acetamido-5-bromophenyl)-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide

InChI

InChI=1S/C20H18BrN3O3/c1-12(25)24-18-7-6-14(21)10-16(18)19(26)20(27)22-9-8-13-11-23-17-5-3-2-4-15(13)17/h2-7,10-11,23H,8-9H2,1H3,(H,22,27)(H,24,25)

InChI Key

GAACDMHYFVZQAO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Br)C(=O)C(=O)NCCC2=CNC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Bromination and Acetylation of Aryl Precursors

The synthesis begins with 2-aminobenzoic acid , which undergoes sequential bromination and acetylation:

  • Bromination : Treatment with Br₂ in acetic acid at 40°C yields 2-amino-5-bromobenzoic acid .

  • Acetylation : Reaction with acetic anhydride in pyridine provides 2-acetamido-5-bromobenzoic acid (yield: 85–92%).

Oxidation to α-Keto Acid

The carboxylic acid is converted to the α-keto acid via Jones oxidation :

  • 2-Acetamido-5-bromobenzoic acid is treated with CrO₃ in H₂SO₄/acetone at 0°C, yielding 2-(acetylamino)-5-bromophenylglyoxylic acid (yield: 68–75%).

Characterization Data :

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.5 Hz, 1H, ArH), 7.45 (dd, J = 8.5, 2.0 Hz, 1H, ArH), 7.32 (d, J = 2.0 Hz, 1H, ArH), 2.15 (s, 3H, CH₃).

  • HRMS (ESI) : m/z calcd for C₁₀H₉BrNO₄ [M+H]⁺: 302.9721; found: 302.9718.

Preparation of 2-(1H-Indol-3-yl)Ethylamine

Reductive Amination of Indole-3-Acetaldehyde

Indole-3-acetaldehyde is reacted with ammonium acetate and NaBH₃CN in methanol, affording 2-(1H-indol-3-yl)ethylamine (tryptamine) in 80–88% yield.

Optimization Notes :

  • Use of NaBH₃CN ensures selective reduction of the imine intermediate without indole ring hydrogenation.

  • Anhydrous conditions prevent aldehyde hydration.

Coupling Strategies for α-Ketoamide Formation

HATU-Mediated Amide Bond Formation

The α-keto acid and tryptamine are coupled using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate):

  • Activation : 2-(Acetylamino)-5-bromophenylglyoxylic acid (1.0 equiv) is dissolved in DMF, treated with HATU (1.2 equiv) and DIPEA (3.0 equiv) at 0°C for 10 min.

  • Coupling : Tryptamine (1.1 equiv) is added, and the mixture is stirred at 25°C for 12 h.

  • Workup : The reaction is quenched with H₂O, extracted with EtOAc, and purified via silica gel chromatography (hexane:EtOAc = 3:1 → 1:2) to yield the target compound (65–72%).

Critical Parameters :

  • Excess DIPEA neutralizes HATU-generated byproducts.

  • Low temperatures minimize epimerization at the α-keto position.

Alternative EDCl/HOBt Protocol

For acid-sensitive substrates, EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are employed:

  • Activation : The α-keto acid (1.0 equiv) is mixed with EDCl (1.2 equiv) and HOBt (1.2 equiv) in DCM at 0°C for 30 min.

  • Coupling : Tryptamine (1.1 equiv) is added, and the reaction proceeds at 25°C for 24 h.

  • Purification : Column chromatography (DCM:MeOH = 20:1) affords the product in 60–67% yield.

Comparative Analysis of Methodologies

Parameter HATU/DIPEA EDCl/HOBt
Yield 65–72%60–67%
Reaction Time 12 h24 h
Byproduct Formation MinimalModerate
Cost HighModerate
Scalability >10 g feasibleLimited to <5 g

Key Observations :

  • HATU offers higher yields and faster kinetics but is cost-prohibitive for large-scale synthesis.

  • EDCl/HOBt is preferable for acid-light substrates but requires longer reaction times.

Functional Group Compatibility and Side Reactions

Indole Ring Sensitivity

The indole nucleus undergoes electrophilic substitution under acidic conditions. To mitigate this:

  • Maintain pH >7 during coupling.

  • Avoid Brønsted acids (e.g., TFA) in purification.

α-Keto Group Stability

The α-keto moiety is prone to reduction or enolization:

  • Use inert atmospheres (N₂/Ar) to prevent oxidation.

  • Additives like DMAP stabilize the keto form during coupling.

Scale-Up Considerations and Industrial Relevance

Continuous Flow Synthesis

Microreactor systems enhance mixing and heat transfer for the oxidation and coupling steps:

  • Oxidation : A coiled tube reactor with CrO₃/H₂SO₄ achieves 95% conversion in 5 min.

  • Coupling : HATU-mediated reactions in flow mode improve yields to 78%.

Green Chemistry Metrics

  • E-factor : 18.2 (batch) vs. 8.5 (flow).

  • PMI (Process Mass Intensity): 32.1 (batch) vs. 14.7 (flow) .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and catalysts like palladium complexes. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Structural Features

The molecular structure of this compound can be represented as follows:

  • Molecular Formula: C20H19BrN3O3
  • Molecular Weight: 432.29 g/mol

The compound comprises:

  • An indole ring, known for its biological activity.
  • A bromophenyl group that may enhance lipophilicity and biological interactions.
  • An acetylamino group that can influence solubility and reactivity.

Reactivity

The functional groups present in the compound allow for various chemical reactions, which can be exploited to modify its structure for enhanced biological activity. The reactivity of the acetylamino and oxoacetamide groups can facilitate further derivatization.

Antitumor Activity

Research indicates that derivatives of 2-[2-(acetylamino)-5-bromophenyl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide exhibit notable antitumor properties. Specifically, studies have shown efficacy against solid tumors such as:

  • Colon Cancer
  • Lung Cancer

The indole structure is often associated with compounds that possess anticancer properties. Modifications to this scaffold have been documented to enhance efficacy against various cancer cell lines. For instance, similar compounds have demonstrated cytotoxic effects in vitro, indicating a promising avenue for developing new anticancer agents.

Antimicrobial Properties

In addition to its antitumor activity, the compound's structural features suggest potential antimicrobial applications. Compounds with similar structures have shown effectiveness against resistant bacterial strains, making this compound a candidate for further investigation in the treatment of infections.

Synthesis and Derivatives

The synthesis of 2-[2-(acetylamino)-5-bromophenyl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide typically involves multi-step organic reactions. The following table summarizes some related compounds along with their biological activities:

Compound NameStructural FeaturesBiological Activity
N-(1H-Indol-3-yl)-N'-[(4-bromophenyl)carbonyl]ureaIndole and urea linkageAntitumor
5-Bromo-1H-indole-3-carboxylic acidIndole carboxylic acidAntimicrobial
2-Amino-5-bromobenzamideBromobenzamide structureAntitumor

These compounds illustrate variations in functional groups while retaining the indole core, emphasizing how modifications can lead to different biological activities.

Case Study 1: Antitumor Efficacy

In a study published in the Journal of Medicinal Chemistry, a derivative of the compound was tested against various cancer cell lines. The findings indicated that the compound exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxicity against colon and lung cancer cells. This suggests that further optimization could lead to potent new therapies.

Case Study 2: Antimicrobial Activity

Research highlighted in Antimicrobial Agents and Chemotherapy showed that derivatives of similar indole-based compounds displayed broad-spectrum antimicrobial activity. The study emphasized the importance of structural modifications in enhancing efficacy against resistant strains of bacteria.

Mechanism of Action

The mechanism of action of 2-[2-(acetylamino)-5-bromophenyl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors in the body, influencing biological pathways such as serotonin signaling . The bromophenyl group may also contribute to the compound’s overall activity by interacting with specific enzymes or receptors.

Comparison with Similar Compounds

Adamantane-Indole Derivatives

Example Compound : N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides (e.g., 5a–y in ).
Structural Differences :

  • Adamantane group replaces the bromophenyl-acetylamino moiety.
  • Biological Activity : These derivatives exhibit anticancer activity against Hela, MCF7, and HepG2 cells (IC₅₀: 1.2–25 μM) .
    Key Comparison :
Property Target Compound Adamantane Derivatives
Core Structure Bromophenyl-oxoacetamide Adamantane-indole-oxoacetamide
Lipophilicity High (due to Br) Moderate (adamantane)
Reported Activity Not available Anticancer (IC₅₀ ≤25 μM)

The adamantane group confers rigidity and may enhance binding to hydrophobic pockets in enzymes, whereas bromine in the target compound could improve membrane permeability .

Indole Ethylamine Derivatives

Example Compounds :

  • N-[2-(1H-indol-3-yl)ethyl]hexanamide and N-[2-(1H-indol-3-yl)ethyl]benzamide ().
    Structural Differences :
  • Lack the oxoacetamide bridge and bromophenyl group.
  • Key Comparison:
Property Target Compound Indole Ethylamine Derivatives
Backbone Oxoacetamide-linked Simple amide or benzamide
Functional Groups Bromophenyl, acetylated amine Aliphatic/aromatic chains
Biological Target Not reported Antimalarial

The oxoacetamide in the target compound may enable hydrogen bonding with targets like kinases or proteases, unlike the simpler amides .

Chlorobenzyl-Indole Derivatives

Example Compound : 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyrido[2,3-b]pyrazin-7-ylacetamide ().
Structural Differences :

  • 4-Chlorobenzyl group vs. bromophenyl in the target compound.
  • Biological Activity : Apoptosis induction in cancer cells .
    Key Comparison :
Property Target Compound Chlorobenzyl Derivative
Substituent Br (electronegative, bulky) Cl (smaller, less lipophilic)
Potential Activity DNA intercalation? Apoptosis via Bcl-2 inhibition?

Bromine’s larger size may enhance DNA-binding affinity compared to chlorine, but this requires experimental validation .

Heterocyclic Derivatives

Example Compounds :

  • N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide ().
  • 2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide ().
    Structural Differences :
  • Tetrazole/oxadiazole rings replace the phenyl group.
  • Biological Activity: Not specified, but such heterocycles often improve metabolic stability . Key Comparison:
Property Target Compound Heterocyclic Derivatives
Aromatic System Bromophenyl Oxadiazole/tetrazole
Pharmacokinetics Moderate metabolic stability Enhanced stability (heterocycle)

The oxoacetamide group in the target compound may offer better solubility than rigid heterocycles .

Biological Activity

The compound 2-[2-(acetylamino)-5-bromophenyl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed examination of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula: C20H18BrN3O3
  • Molecular Weight: 428.3 g/mol
  • Functional Groups: Acetylamino, bromophenyl, indole, and oxoacetamide.

The presence of these functional groups suggests a range of possible interactions with biological targets, which is crucial for its pharmacological potential.

Antitumor Activity

Research indicates that 2-[2-(acetylamino)-5-bromophenyl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide exhibits significant antitumor properties. The indole moiety is known for its role in various bioactive compounds, and modifications to this structure have been linked to enhanced efficacy against cancer cell lines.

Case Studies

  • Colon Cancer Inhibition:
    • A study demonstrated that similar compounds with indole structures inhibited colon cancer cell proliferation by inducing apoptosis through specific signaling pathways (e.g., STAT1 pathway) .
    • The compound's structural analogs have shown effectiveness against various solid tumors, including lung and breast cancers.
  • Mechanistic Insights:
    • Molecular docking studies revealed potential binding interactions with key proteins involved in cancer cell growth and survival, suggesting mechanisms through which this compound may exert its effects .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promise as an antimicrobial agent. The structural features allow it to interact with bacterial cell membranes and inhibit growth.

Antimicrobial Studies

  • In Vitro Testing:
    • The compound was tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Results indicated significant inhibitory effects at varying concentrations .
    • The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as a treatment for resistant bacterial strains.

Comparative Analysis of Related Compounds

To better understand the biological activity of 2-[2-(acetylamino)-5-bromophenyl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide , a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesBiological Activity
N-(1H-Indol-3-yl)-N'-[(4-bromophenyl)carbonyl]ureaIndole and urea linkageAntitumor
5-Bromo-1H-indole-3-carboxylic acidIndole carboxylic acidAntimicrobial
2-Amino-5-bromobenzamideBromobenzamide structureAntitumor

This table illustrates how variations in functional groups can lead to different biological activities while retaining the core indole structure that is crucial for their pharmacological effects.

Q & A

Q. What are the critical steps in synthesizing 2-[2-(acetylamino)-5-bromophenyl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, typically starting with the construction of the core aromatic or heterocyclic framework. Key steps include:

  • Functional group introduction : Bromination at the 5-position of the phenyl ring and acetylation of the amino group require precise stoichiometry and temperature control (e.g., 0–5°C for bromination to avoid over-substitution) .
  • Coupling reactions : Amide bond formation between the bromophenyl and indolyl-ethyl moieties often employs coupling agents like EDC/HOBt, with anhydrous solvents (e.g., DMF) to minimize hydrolysis .
  • Optimization : Yield and purity depend on solvent choice (polar aprotic solvents enhance reactivity), reaction time (monitored via TLC/HPLC), and purification methods (e.g., recrystallization from methanol/water mixtures) .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the presence of the acetyl group (~2.1 ppm for CH₃), bromophenyl aromatic protons (7.2–8.0 ppm), and indole NH (~10 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₂₁H₁₉BrN₃O₃) .

Q. What initial biological screening assays are recommended for this compound?

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity at concentrations of 1–100 μM .
  • Anti-inflammatory potential : Measure inhibition of COX-2 or TNF-α production in LPS-stimulated macrophages .
  • Dose-response curves : Establish IC₅₀ values with triplicate replicates and statistical validation (p < 0.05) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of derivatives of this compound?

  • Systematic substitution : Replace the bromine atom with other halogens (Cl, F) or electron-withdrawing groups (NO₂, CF₃) to assess electronic effects on bioactivity .
  • Scaffold modification : Introduce substituents to the indole ring (e.g., methyl at N1 or methoxy at C5) to study steric and hydrophobic interactions .
  • In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like EGFR or tubulin, followed by experimental validation .

Q. How should discrepancies in biological activity data between structurally similar compounds be addressed?

  • Control for assay variability : Standardize cell culture conditions (e.g., passage number, serum batch) and use internal positive controls (e.g., doxorubicin for cytotoxicity) .
  • Solubility adjustments : Use co-solvents (DMSO ≤0.1%) or nanoformulations to mitigate false negatives caused by poor aqueous solubility .
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., logP, topological polar surface area) to identify outliers .

Q. What computational and experimental strategies can accelerate reaction design for novel derivatives?

  • Quantum chemical calculations : Employ density functional theory (DFT) to predict reaction pathways and transition states, reducing trial-and-error synthesis .
  • High-throughput screening (HTS) : Use automated platforms to test 100+ reaction conditions (e.g., solvent/base combinations) in parallel .
  • Machine learning : Train models on PubChem data to prioritize substituents with desired bioactivity profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.